molecular formula C22H17N3O5 B585767 Tadalafil dioxolone CAS No. 1346602-17-2

Tadalafil dioxolone

Cat. No.: B585767
CAS No.: 1346602-17-2
M. Wt: 403.394
InChI Key: QBWNUEJPRUVNTD-FOIQADDNSA-N
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Description

Tadalafil dioxolone is a characterized impurity and reference standard relevant to the research and development of Tadalafil, a well-known phosphodiesterase-5 (PDE5) inhibitor . With the molecular formula C22H17N3O5 and a molecular weight of 403.39 g/mol, it is provided for analytical purposes to support quality control and regulatory compliance . This compound plays a key role in pharmaceutical analysis, particularly in the development and validation of chromatographic methods for the identification and quantification of impurities in Tadalafil active pharmaceutical ingredient (API) and its finished dosage forms . As a well-defined impurity, it is essential for conducting stability studies, ensuring batch-to-batch consistency, and compiling regulatory submissions such as Abbreviated New Drug Applications (ANDA) . Tadalafil, the parent drug, is used in the treatment of erectile dysfunction, benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH) . Its therapeutic effect is mediated through the inhibition of PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in vascular smooth muscle . By elevating cGMP levels, it promotes smooth muscle relaxation and vasodilation . Research into related compounds and impurities like Tadalafil dioxolone helps maintain the high quality and safety standards of the final pharmaceutical product. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWNUEJPRUVNTD-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-17-2
Record name Tadalafil dioxolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Genesis of a Critical Variant: An In-depth Technical Guide to the Origin and Formation of Tadalafil Dioxolone Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a cornerstone in the management of erectile dysfunction. The stringent regulatory landscape for pharmaceuticals necessitates a comprehensive understanding of all potential impurities that can arise during synthesis or degradation. This guide provides a detailed exploration of the Tadalafil dioxolone impurity, a critical variant formed through the oxidative degradation of the active pharmaceutical ingredient (API). We will delve into the mechanistic pathways of its formation, present a robust experimental protocol for its targeted synthesis and isolation via forced degradation, and detail the analytical techniques essential for its characterization. This document serves as a vital resource for professionals engaged in the development, manufacturing, and quality control of Tadalafil, ensuring the safety and efficacy of the final drug product.

Introduction: The Imperative of Impurity Profiling in Tadalafil

The therapeutic efficacy of Tadalafil is intrinsically linked to its purity. Impurities, even in trace amounts, can potentially alter the drug's pharmacological profile, introduce toxicity, or compromise its stability. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a concentration of 0.10% or greater.

The Tadalafil molecule features a distinctive methylenedioxy group on its phenyl ring, a functional group susceptible to oxidative modification. This guide focuses specifically on the Tadalafil dioxolone impurity , chemically identified as (6R,12aR)-6-(2-Oxo-1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione . The formation of this impurity represents a critical degradation pathway that must be understood and controlled.

Unraveling the Chemical Identity: Structure and Properties

The primary structural difference between Tadalafil and its dioxolone impurity is the oxidation of the methylene bridge in the benzodioxole moiety to a carbonyl group (an "oxo" group).

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
TadalafilC₂₂H₁₉N₃O₄389.41Methylenedioxy group
Tadalafil Dioxolone ImpurityC₂₂H₁₇N₃O₅403.39Dioxolone group (oxo-benzodioxole)

This seemingly minor modification can significantly impact the molecule's polarity, solubility, and potentially its interaction with biological targets. The introduction of the polar carbonyl group increases the molecule's overall polarity, which can be leveraged for chromatographic separation.

The Genesis of the Dioxolone Impurity: A Mechanistic Perspective

The formation of the Tadalafil dioxolone impurity is a direct consequence of oxidative stress. The methylenedioxy group, while generally stable, can undergo oxidation under specific conditions, particularly in the presence of strong oxidizing agents or radical species.

Proposed Mechanism of Oxidative Degradation

While a definitive, universally cited mechanism for this specific transformation in Tadalafil is not extensively published, a scientifically plausible pathway can be proposed based on established principles of organic chemistry, particularly the oxidation of methylene ethers. The reaction likely proceeds through a radical-mediated mechanism, especially in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) often used in forced degradation studies.

A plausible mechanism involves the following steps:

  • Hydrogen Abstraction: An oxidizing agent or a radical species abstracts a hydrogen atom from the methylene bridge of the benzodioxole ring, forming a stabilized benzylic radical.

  • Radical Recombination: The resulting radical reacts with an oxygen-containing species (e.g., a hydroxyl radical) to form a hemiacetal-like intermediate.

  • Oxidation to Dioxolone: This intermediate is then further oxidized to the final dioxolone product, with the formation of a carbonyl group.

This proposed pathway is consistent with studies on the oxidative cleavage of methylenedioxy compounds, which often proceed via radical intermediates.[1]

G Tadalafil Tadalafil (with Methylenedioxy Group) Benzylic_Radical Benzylic Radical Intermediate Tadalafil->Benzylic_Radical H• abstraction Radical_Initiator Oxidizing Agent (e.g., •OH from H₂O₂) Radical_Initiator->Benzylic_Radical Hemiacetal_Intermediate Hemiacetal-like Intermediate Benzylic_Radical->Hemiacetal_Intermediate + •OH Dioxolone_Impurity Tadalafil Dioxolone Impurity Hemiacetal_Intermediate->Dioxolone_Impurity Further Oxidation

Caption: Proposed reaction pathway for the formation of Tadalafil dioxolone impurity.

Experimental Verification: Targeted Synthesis and Isolation

To thoroughly characterize the Tadalafil dioxolone impurity and develop a validated analytical method for its detection, a reference standard of the impurity is required. This can be achieved through targeted synthesis via forced degradation. The following protocol outlines a robust method for generating and isolating this impurity.

Protocol for Forced Oxidative Degradation of Tadalafil

Objective: To induce the formation of the Tadalafil dioxolone impurity through oxidative stress and subsequently isolate it for characterization.

Materials:

  • Tadalafil API

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1 gram of Tadalafil in 100 mL of methanol.

  • Initiation of Degradation: To the stirred solution, add 10 mL of 30% hydrogen peroxide solution dropwise at room temperature.

  • Reaction Conditions: Gently reflux the mixture at 60-70°C for 24-48 hours. The progress of the degradation can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Quenching and Concentration: After the desired level of degradation is achieved (typically 10-20% conversion to the impurity), cool the reaction mixture to room temperature. Quench any remaining hydrogen peroxide by the careful addition of a small amount of sodium metabisulfite solution until the effervescence ceases. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: To the remaining aqueous solution, add 50 mL of dichloromethane and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction twice more with 50 mL portions of dichloromethane.

  • Drying and Final Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution to dryness under reduced pressure to obtain the crude degradation product.

Isolation of the Dioxolone Impurity by Preparative HPLC

Objective: To purify the Tadalafil dioxolone impurity from the crude degradation mixture.

Instrumentation and Conditions:

  • Instrument: Preparative HPLC system

  • Column: C18, 10 µm, 250 x 21.2 mm (or similar dimensions)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    30 70
    35 70
    40 30

    | 45 | 30 |

  • Flow Rate: 20 mL/min

  • Detection: UV at 285 nm

  • Injection Volume: 1-5 mL of a concentrated solution of the crude product in methanol.

Procedure:

  • Sample Preparation: Dissolve the crude degradation product in a minimal amount of methanol.

  • Chromatographic Separation: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fraction corresponding to the peak of the Tadalafil dioxolone impurity. The impurity, being more polar, is expected to elute earlier than the parent Tadalafil.

  • Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

  • Lyophilization: Lyophilize the pure fraction to obtain the Tadalafil dioxolone impurity as a solid reference standard.

G cluster_degradation Forced Degradation cluster_isolation Isolation cluster_characterization Characterization Tadalafil_API Tadalafil API Reaction Dissolve in Methanol + 30% H₂O₂ Reflux at 60-70°C Tadalafil_API->Reaction Crude_Product Crude Degradation Product Reaction->Crude_Product Prep_HPLC Preparative HPLC (C18 Column) Crude_Product->Prep_HPLC Fraction_Collection Fraction Collection (Based on UV at 285 nm) Prep_HPLC->Fraction_Collection Pure_Impurity Pure Dioxolone Impurity Fraction_Collection->Pure_Impurity Analytical_Techniques LC-MS, HRMS, NMR Pure_Impurity->Analytical_Techniques Structural_Elucidation Structural Confirmation Analytical_Techniques->Structural_Elucidation

Sources

Tadalafil Dioxolone: A Comprehensive Technical Guide to a Key Degradation Product

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of tadalafil dioxolone, a significant degradation product of the active pharmaceutical ingredient (API) tadalafil. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the formation, identification, and characterization of this impurity. The guide delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Imperative of Degradation Profiling

In pharmaceutical development, a thorough understanding of a drug substance's stability profile is paramount. Forced degradation studies are a critical component of this process, providing insights into the potential degradation pathways and the formation of impurities that may arise during the shelf life of a drug product. Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is susceptible to degradation under certain stress conditions. One notable degradation product that has been identified, particularly under acidic stress, is a novel compound that retains the core benzodioxole moiety, which we will refer to in this guide as tadalafil dioxolone for clarity, though its systematic name is (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1][2]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione.[1] The identification and characterization of such products are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of the final pharmaceutical formulation.

The Genesis of Tadalafil Dioxolone: A Story of Instability

Tadalafil's intricate molecular structure, while key to its therapeutic effect, also presents vulnerabilities to chemical transformation. Forced degradation studies have consistently shown that tadalafil is susceptible to hydrolytic, oxidative, and to some extent, photolytic stress.[2] The formation of tadalafil dioxolone is primarily observed under acidic hydrolysis conditions.[1]

Proposed Mechanism of Formation

While the precise, step-by-step mechanism of tadalafil's degradation to the dioxolone-containing product under acidic conditions is not extensively detailed in the public literature, a scientifically plausible pathway can be proposed based on the principles of organic chemistry. The acidic environment likely catalyzes the hydrolysis of the amide bond within the piperazinedione ring of the tadalafil molecule. This initial cleavage could be followed by an intramolecular rearrangement, leading to the formation of the observed degradation product. The stability of the benzodioxole and indole rings suggests they are less likely to be the primary sites of degradation under these conditions.

Diagram: Proposed Degradation Pathway of Tadalafil to Tadalafil Dioxolone

G Tadalafil Tadalafil (C22H19N3O4) Intermediate Hydrolytic Cleavage of Amide Bond Tadalafil->Intermediate Acidic Hydrolysis (e.g., HCl) Degradation_Product Tadalafil Dioxolone ((R)-3-((1H-indol-3-yl)methyl)-4- (benzo[d][1,3]dioxole-5-carbonyl)-1- methylpiperazine-2,5-dione) (C22H19N3O5) Intermediate->Degradation_Product Intramolecular Rearrangement

Caption: Proposed pathway of tadalafil degradation to tadalafil dioxolone under acidic stress.

Inducing and Isolating Tadalafil Dioxolone: A Practical Guide

To study tadalafil dioxolone, it is essential to first generate it in a controlled laboratory setting. The following protocol is a synthesis of methodologies reported in the scientific literature for forced degradation studies of tadalafil.[2][3]

Experimental Protocol: Forced Degradation of Tadalafil

Objective: To induce the formation of tadalafil dioxolone through acidic hydrolysis.

Materials:

  • Tadalafil Active Pharmaceutical Ingredient (API)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks

  • pH meter

  • Reflux apparatus

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of tadalafil API in a minimal amount of methanol and dilute with water to a final concentration of approximately 1 mg/mL.

  • Acidic Degradation: Transfer an aliquot of the tadalafil solution to a round-bottom flask. Add an equal volume of 1 M HCl.

  • Stress Condition: Reflux the mixture at 80°C for 2 hours. The exact duration may need to be optimized based on preliminary experiments to achieve a significant level of degradation without complete loss of the parent drug.

  • Neutralization: After the stress period, cool the solution to room temperature and carefully neutralize it with 1 M NaOH to a pH of approximately 7.0.

  • Sample for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Analytical Characterization: Unmasking the Degradant

A robust and validated analytical method is crucial for the detection, separation, and quantification of tadalafil and its degradation products. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the technique of choice.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the API from its degradation products, ensuring that the analytical results are specific and accurate.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is commonly used.
Flow Rate Typically 1.0 mL/min
Detection UV at 285 nm
Column Temperature Ambient or controlled at 25°C

Rationale for Method Selection:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar tadalafil and its degradation products.

  • Gradient Elution: A gradient elution is often necessary to resolve the parent drug from a multitude of degradation products with varying polarities that may form under different stress conditions.

  • UV Detection at 285 nm: Tadalafil and its chromophoric degradation products exhibit significant absorbance at this wavelength, allowing for sensitive detection.

Diagram: Analytical Workflow for Tadalafil Dioxolone

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Characterization Forced_Degradation Forced Degradation of Tadalafil (Acidic Hydrolysis) Neutralization Neutralization Forced_Degradation->Neutralization Dilution Dilution with Mobile Phase Neutralization->Dilution HPLC HPLC Separation (C18 Column, Gradient Elution) Dilution->HPLC UV_Detection UV Detection (285 nm) HPLC->UV_Detection LC_MS LC-MS Analysis (Structure Elucidation) HPLC->LC_MS Quantification Quantification of Impurity UV_Detection->Quantification Structure_Confirmation Structure Confirmation (MS, NMR, HRMS) LC_MS->Structure_Confirmation

Caption: A typical workflow for the generation, separation, and characterization of tadalafil dioxolone.

Mass Spectrometric and Spectroscopic Characterization

For unequivocal identification and structural elucidation of a novel degradation product, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is used to determine the elemental composition of the molecule. The molecular formula for tadalafil dioxolone has been confirmed as C₂₂H₁₉N₃O₅.[4]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS experiments provide valuable information about the connectivity of the atoms within the molecule, aiding in structure confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of the degradation product.

Toxicological and Pharmacological Implications

The presence of degradation products in a pharmaceutical formulation is a significant safety concern. While there is a lack of publicly available toxicological data specifically for tadalafil dioxolone, it is a well-established principle in pharmacology that even minor structural changes to a molecule can drastically alter its biological activity and toxicity profile. Some studies on photodegraded tadalafil products have indicated potential for cytotoxicity and genotoxicity, although the specific contribution of the dioxolone-containing degradant was not specified.[3][5] Therefore, the identification and quantification of this impurity are critical for a comprehensive risk assessment. The pharmacological activity of tadalafil dioxolone has not been reported, but it is unlikely to retain the same selective PDE5 inhibitory activity as the parent compound due to the structural changes.

Conclusion and Future Perspectives

Tadalafil dioxolone is a key degradation product of tadalafil formed under acidic stress conditions. This guide has provided a comprehensive overview of its formation, a practical protocol for its generation and isolation, and a robust analytical workflow for its characterization. The detailed methodologies and the rationale behind them are intended to empower researchers and drug development professionals to effectively manage this impurity.

Future research should focus on elucidating the precise mechanism of its formation, which would enable the development of more effective strategies to prevent its occurrence. Furthermore, comprehensive toxicological and pharmacological studies are warranted to fully assess the safety implications of this degradation product. A deeper understanding of the entire degradation profile of tadalafil will ultimately contribute to the development of safer and more stable pharmaceutical products.

References

  • Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry. [Link]

  • Pinto, M. A., et al. (2022). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological stud. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Rao, D. D., & Chakole, V. (2011). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form.
  • (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]Methyl]-1-Methyl-2,5-piperazinedione. Chemsrc. [Link]

  • (R)-3-((2-(Benzo(d)(1,3)dioxole-5-carbonyl)-1H-indol-3-yl)methyl)-1-methylpiperazine-2,5-dione. PubChem. [Link]

  • Thummar, B., et al. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link]

  • Gilla, G., et al. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications, 6(1), 12-22. [Link]

  • Pinto, M. A., et al. (2022). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological studies. ResearchGate. [Link]

  • (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]Methyl]. Chemsrc. [Link]

Sources

A Comprehensive Technical Guide to the Physical and Chemical Properties of Tadalafil Dioxolone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This guide provides an in-depth technical overview of Tadalafil dioxolone, a known impurity of Tadalafil. We will delve into its physicochemical properties, analytical characterization methodologies, and its relevance in the context of pharmaceutical quality control. This document is intended to serve as a comprehensive resource for scientists and researchers involved in the development, manufacturing, and quality assessment of Tadalafil.

Introduction to Tadalafil and the Imperative of Impurity Profiling

Tadalafil's therapeutic action is derived from its ability to inhibit the cGMP-specific phosphodiesterase type 5 enzyme, leading to increased levels of cGMP, smooth muscle relaxation, and increased blood flow.[1] The synthetic process of Tadalafil, like any complex organic synthesis, can result in the formation of related substances or impurities.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the reporting, identification, and qualification of impurities in new drug substances and products.[4][5][6] This stringent control is necessary as impurities can potentially impact the safety and efficacy of the API.[7]

Tadalafil dioxolone is one such process-related impurity that requires careful monitoring and control. A thorough understanding of its physical and chemical properties is paramount for developing robust analytical methods for its detection and quantification, thereby ensuring the quality and consistency of Tadalafil API.

Physicochemical Properties of Tadalafil Dioxolone

Chemical Structure and Nomenclature
  • IUPAC Name: (6R,12aR)-6-(2-Oxo-1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[8]

  • CAS Number: 1346602-17-2[8]

  • Molecular Formula: C₂₂H₁₉N₃O₆[9]

  • Molecular Weight: 421.41 g/mol

The structure of Tadalafil dioxolone is closely related to Tadalafil, with the key difference being the oxidation of the methylenedioxy bridge to a dioxolone group.

Physical Properties

A summary of the key physical properties of Tadalafil and its dioxolone impurity is presented in Table 1.

Table 1: Physical Properties of Tadalafil and Tadalafil Dioxolone

PropertyTadalafilTadalafil Dioxolone
Appearance White to off-white crystalline powder[10]Data not explicitly available, likely a solid
Melting Point ~301°C[10]Data not available
Solubility Practically insoluble in water; soluble in ethanol and methanol[10]Expected to have limited aqueous solubility
LogP ~2.1[10]Expected to be in a similar range to Tadalafil
Spectroscopic Properties

The structural elucidation and identification of Tadalafil dioxolone heavily rely on various spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for confirming the molecular formula of Tadalafil dioxolone. The protonated molecule [M+H]⁺ would be observed at m/z 422.13. Fragmentation patterns in MS/MS studies would show characteristic losses and fragments that can be compared to Tadalafil to pinpoint the structural modification. For instance, the presence of a fragment ion at m/z 135 is indicative of the benzodioxole moiety in Tadalafil and its analogues.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation. Key differences in the chemical shifts of the protons and carbons in the dioxolone ring compared to the methylenedioxy group of Tadalafil would be expected. For Tadalafil, the methylene protons of the dioxolane group typically appear as a singlet around 5.92 ppm in the ¹H NMR spectrum.[11][12] The corresponding signals for the dioxolone impurity would be shifted due to the presence of the additional carbonyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum of Tadalafil dioxolone would be expected to show a characteristic carbonyl stretching frequency for the newly formed ketone in the dioxolone ring, in addition to the amide carbonyl stretches present in the parent Tadalafil molecule.

Analytical Methodologies for Characterization and Quantification

The development of a validated, stability-indicating analytical method is crucial for the routine quality control of Tadalafil, ensuring that impurities like Tadalafil dioxolone are monitored and controlled within acceptable limits.[13][14]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the separation and quantification of Tadalafil and its related substances.[7][15]

Workflow for HPLC Method Development:

Caption: HPLC method development workflow for Tadalafil impurity profiling.

A Step-by-Step HPLC Protocol for Tadalafil and its Impurities:

  • Chromatographic System: An HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for good resolution.[15] Phenyl columns have also been shown to be effective.[16]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is typically employed.[17] The pH of the aqueous phase can be adjusted to optimize peak shape and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducibility.

  • Detection: UV detection at a wavelength where both Tadalafil and its impurities have significant absorbance, such as 284 nm, is appropriate.[17]

  • Sample Preparation: Accurately weigh and dissolve the Tadalafil sample in a suitable diluent, typically the mobile phase, to a known concentration.

  • Injection Volume: A 20 µL injection volume is commonly used.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

  • Quantification: The amount of Tadalafil dioxolone can be determined using an external standard of the impurity or by using relative response factors if a standard is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and confirmation of impurities. It combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer.

Logical Flow for Impurity Identification using LC-MS:

LCMS_Identification cluster_0 LC Separation cluster_1 MS Analysis cluster_2 Confirmation LC HPLC Separation Separates Tadalafil from Impurities MS1 MS Scan Determine Molecular Weight LC:port->MS1:port MS2 MS/MS Fragmentation Elucidate Structure MS1:port->MS2:port Confirm Structure Confirmation Compare with Reference/Expected Structure MS2:port->Confirm:port

Caption: Logical workflow for impurity identification using LC-MS.

In an LC-MS analysis of Tadalafil dioxolone, the parent ion [M+H]⁺ at m/z 422.13 would be detected. Subsequent MS/MS fragmentation would provide structural information to confirm its identity. The transition of m/z 390.4 → 268.3 is often monitored for Tadalafil in quantitative LC-MS/MS methods.[18]

Formation and Control

Tadalafil dioxolone is likely formed during the synthesis of Tadalafil, potentially as an over-oxidation product of the piperonal starting material or an intermediate. The Pictet-Spengler reaction, a key step in Tadalafil synthesis, can be sensitive to reaction conditions, and side reactions can lead to impurity formation.[19]

Control of Tadalafil dioxolone levels is achieved through:

  • Process Optimization: Careful control of reaction parameters such as temperature, reaction time, and the purity of starting materials and reagents.

  • Purification: Effective purification steps, such as recrystallization or chromatography, of the final API to remove impurities to levels that comply with regulatory requirements.

  • In-process Controls: Monitoring the formation of the impurity at various stages of the manufacturing process to ensure it is being adequately controlled.

Conclusion

A comprehensive understanding of the physical and chemical properties of Tadalafil dioxolone is essential for the development of robust analytical methods and effective control strategies in the manufacturing of Tadalafil. This guide has provided a detailed overview of its structure, physicochemical characteristics, and the analytical techniques, primarily HPLC and LC-MS, used for its characterization and quantification. By implementing rigorous analytical testing and process controls, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of Tadalafil drug products.

References

  • Gilla, G., Anumula, R. R., Aalla, S., Vurimidi, H., & Ghanta, M. R. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications, 6(1), 12-22. [Link]

  • Al-khedhairi, A. A., El-kott, A. F., & Al-humaid, A. A. (2022). Preparation and characterization of tadalafil-loaded hydrogel: An in-vivo evaluation of wound healing activity. Saudi Journal of Biological Sciences, 29(4), 2095-2103. [Link]

  • SynThink. (n.d.). Tadalafil EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Al-khedhairi, A. A., El-kott, A. F., & Al-humaid, A. A. (2023). Synthesis and Characterization of Tadalafil Nanoparticles by Hydrothermal Method. Journal of Pharmaceutical Negative Results, 14(2), 1-16. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110635, Tadalafil. Retrieved from [Link]

  • Sathyaraj, A., Sriram, N., & Sankar, A. S. K. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research, 8(2), 169-178. [Link]

  • Low, M. Y., Tan, W. L., & Koh, H. L. (2008). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Food Additives & Contaminants: Part A, 25(6), 687-693. [Link]

  • Google Patents. (n.d.). CN103232451A - Simple preparation process of tadalafil.
  • El-Gindy, A., Emara, S., & Hadad, G. M. (2010). Stability-indicating methods for determination of tadalafil in presence of its degradation product. Bulletin of Faculty of Pharmacy, Cairo University, 48(1), 11-20. [Link]

  • Asian Journal of Research in Chemistry. (2018). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). AJ C. Retrieved from [Link]

  • Google Patents. (n.d.). CN108169395B - Analysis and detection method of related substances in Tadalafil tablets.
  • Chemignition Laboratory. (2025). Tadalafil: Structure, Properties, Pharmacology, and Safety. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Kim, Y. G., Kim, J., Lim, C. Y., Lee, H. W., Lee, I., & Kim, J. (2015). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Journal of chromatographic science, 53(1), 108–112. [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). 21-368 Cialis Chemistry Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Tadalafil Dioxolone Impurity | CAS No- 1346602-17-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139033061, Tadalafil EP Impurity E. Retrieved from [Link]

  • Molecules. (2017). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Advanced Characterization and Control of Tadalafil Impurities: The Dioxolone Oxidation Pathway vs. Stereochemical Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of PDE5 inhibitor development, the purity profile of Tadalafil (Cialis) extends beyond simple stereochemical control. While the control of diastereomeric impurities (Impurity A, B, and C) is well-documented in pharmacopeial monographs (USP/EP), the Tadalafil Dioxolone impurity represents a more insidious challenge.

This guide defines "Tadalafil Dioxolone" as the 1,3-benzodioxol-2-one derivative, a critical oxidative degradation product formed via the radical oxidation of the methylenedioxy bridge. Unlike process-related stereoisomers, the Dioxolone impurity serves as a sensitive indicator of oxidative stress and packaging integrity. This whitepaper provides a technical roadmap for distinguishing, quantifying, and controlling this impurity against the backdrop of standard congeners.

The Chemistry of Impurity Formation[1]

The Dioxolone Pathway (Oxidative Degradation)

The defining feature of Tadalafil is the 1,3-benzodioxole moiety.[1] While generally stable, the methylene protons (


) are susceptible to hydrogen atom abstraction (HAT) by radical species (ROS), particularly under photolytic or metal-catalyzed conditions.
  • Mechanism:

    • Initiation: A radical initiator (

      
      ) abstracts a hydrogen from the methylene bridge, forming a benzylic-like radical.
      
    • Propagation: This radical reacts with molecular oxygen to form a peroxyl radical, eventually leading to a gem-diol intermediate.

    • Termination: Dehydration of the gem-diol yields the cyclic carbonate (Dioxolone ).

  • Criticality: This transformation increases the polarity of the molecule and alters its hydrogen-bonding potential, potentially affecting metabolic toxicity (catechol formation).

Comparative Impurity Profile

The following table contrasts the Dioxolone impurity with standard pharmacopeial impurities.

Impurity NameCommon DesignationOriginChemical TransformationMolecular Shift (

Mass)
Tadalafil Dioxolone Oxidative DegradantStability (Oxidation)Oxidation of methylene bridge to cyclic carbonate+14 Da (-2H, +O)
Impurity A (6R, 12aS)-EpimerProcess (Synthesis)Epimerization at C6 (Pictet-Spengler)0 Da (Isobaric)
Impurity B (6S, 12aS)-EpimerProcess (Synthesis)Epimerization at C12a0 Da (Isobaric)
Diketopiperazine Impurity D (varies)Degradation/ProcessFailure of Pictet-Spengler cyclizationVaries (often hydrolysis related)
Visualizing the Pathways

The following diagram illustrates the divergent pathways for Stereochemical vs. Oxidative impurities.

Tadalafil_Degradation cluster_oxidation Oxidative Stress Pathway (Stability) cluster_synthesis Synthetic/Process Pathway Tadalafil Tadalafil API (6R, 12aR) Radical Methylene Radical Intermediate Tadalafil->Radical ROS / Light (-H•) Dioxolone Tadalafil Dioxolone (Cyclic Carbonate) Radical->Dioxolone +O2 / -H2O (Oxidation) Catechol Catechol Metabolite (Ring Opening) Dioxolone->Catechol Hydrolysis (In vivo/vitro) Tryptophan D-Tryptophan Methyl Ester Tryptophan->Tadalafil Pictet-Spengler Cyclization ImpurityA Impurity A (6R, 12aS Epimer) Tryptophan->ImpurityA Chiral Inversion (C12a) ImpurityB Impurity B (6S, 12aS Epimer) Tryptophan->ImpurityB Chiral Inversion (C6)

Figure 1: Divergent formation pathways. The Dioxolone impurity arises from post-synthesis oxidation, whereas Impurities A and B are established during the ring-closure synthesis steps.

Analytical Methodologies

Distinguishing the Dioxolone impurity from the parent Tadalafil requires orthogonal detection methods, as their UV spectra are highly similar due to the retained indole chromophore.

High-Resolution Mass Spectrometry (HRMS)

The mass shift is the definitive identifier.

  • Tadalafil:

    
    
    
  • Tadalafil Dioxolone:

    
     (Net gain of 1 Oxygen, loss of 2 Hydrogens).
    
Validated UPLC Protocol

This protocol is designed to separate the isobaric stereoisomers (A/B) while eluting the more polar Dioxolone impurity distinctly.

Chromatographic Conditions:

  • Column: C18 Shielded Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm). Rationale: High pH stability allows for better peak shape of the basic nitrogen moieties.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold for polar degradants).

    • 2-10 min: 20% -> 60% B (Separation of diastereomers).

    • 10-12 min: 60% -> 90% B (Wash).

  • Detection: UV at 285 nm (Indole absorption) and MS (ESI+).

Elution Order Logic:

  • Catechol Degradants: Early eluting (High polarity).

  • Tadalafil Dioxolone: Elutes prior to Tadalafil (Carbonate is less lipophilic than the methylenedioxy ether).

  • Impurity A (Cis-isomer): Elutes close to Tadalafil (Critical Pair 1).

  • Tadalafil (Trans-isomer): Main Peak.

  • Impurity B: Elutes after Tadalafil (Critical Pair 2).

Analytical Decision Tree

Analytical_Workflow Sample Unknown Impurity Peak MassCheck Check Mass Shift (MS) Sample->MassCheck Isobaric Mass = 390 Da (Isobaric) MassCheck->Isobaric MassShift Mass = 404 Da (+14 Da) MassCheck->MassShift Chiral Chiral/Achiral LC Retention Time Isobaric->Chiral Frag MS/MS Fragmentation MassShift->Frag ImpA Impurity A (Epimer) Chiral->ImpA RRT < 1.0 ImpB Impurity B (Epimer) Chiral->ImpB RRT > 1.0 Dioxolone Dioxolone Impurity (Oxidation) Frag->Dioxolone Loss of CO2 (Carbonate specific)

Figure 2: Analytical decision matrix for identifying Tadalafil impurities. Note the divergence based on mass shift vs. retention time.

Toxicity and Regulatory Control Strategies

Genotoxicity Assessment (ICH M7)
  • Stereoisomers (A/B): Generally considered non-mutagenic as they share the same core structure and metabolic fate as the API. They are controlled as ordinary impurities (ICH Q3A/B).

  • Dioxolone Impurity: The cyclic carbonate functionality is reactive. It can act as an acylating agent.

    • QSAR Alert: The 1,3-dioxol-2-one ring is a structural alert for potential genotoxicity (acylating ability).

    • Action: Requires an Ames test if levels exceed the Threshold of Toxicological Concern (TTC). If negative, it is treated as a standard impurity.

Control Strategy

To prevent Dioxolone formation, the formulation and packaging process must mitigate oxidative stress.

  • Excipient Compatibility: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEG). Peroxides act as radical initiators for the methylene bridge oxidation.

  • Packaging: Use oxygen-scavenging sachets or nitrogen purging during blistering if stability data shows Dioxolone accumulation.

  • Process: Limit light exposure during crystallization, as the methylenedioxy radical formation is often photo-initiated.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Bao, X., et al. (2025). "Synthesis and characterization of related substances and metabolite of tadalafil." Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency (EMA). (2015). Assessment Report: Cialis (Tadalafil).[2][3] (Details on impurity limits and safety factors). Retrieved from [Link]

  • Gilla, G., et al. (2013).[2] "Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor." Organic Communications, 6(1), 12-22.[2] (Detailed structural elucidation of process impurities).

Sources

Methodological & Application

Application Note: A Robust Chromatographic Method for the Separation and Quantification of Tadalafil and its Process-Related Impurity, Tadalafil Dioxolone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Tadalafil and its potential impurity, Tadalafil dioxolone. The developed protocol is tailored for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Tadalafil. The causality behind the selection of chromatographic parameters is elucidated, ensuring a scientifically sound and reproducible methodology. This guide provides a comprehensive framework, from understanding the physicochemical properties of the analytes to detailed experimental protocols and data interpretation.

Introduction: The Analytical Imperative

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] The manufacturing process and subsequent storage of Tadalafil can lead to the formation of related substances, one of which is Tadalafil dioxolone. As a regulatory requirement and a cornerstone of pharmaceutical quality control, it is imperative to have a validated analytical method capable of accurately separating and quantifying the active pharmaceutical ingredient (API) from its impurities. This ensures the safety, efficacy, and stability of the final drug product.

This application note addresses this critical need by providing a robust RP-HPLC method that offers excellent resolution between Tadalafil and Tadalafil dioxolone. We will delve into the scientific rationale behind the method development, offering insights that empower the analyst to not only execute the protocol but also to understand and troubleshoot the separation process.

Physicochemical Properties: The Foundation of Separation

An understanding of the physicochemical properties of Tadalafil and Tadalafil dioxolone is fundamental to developing a successful chromatographic separation. These properties dictate the interactions of the analytes with the stationary and mobile phases.

PropertyTadalafilTadalafil DioxoloneReference
Chemical Structure C₂₂H₁₉N₃O₄C₂₂H₁₇N₃O₅[1]
Molecular Weight 389.41 g/mol 403.38 g/mol [1]
Aqueous Solubility Practically insoluble in waterNot experimentally determined; likely low[2]
Log P (calculated) ~2.3~2.1[1]

Tadalafil is characterized by its low aqueous solubility.[2] Tadalafil dioxolone, a potential oxidative degradation product or process impurity, possesses an additional carbonyl group on the dioxole ring. This structural modification, while seemingly minor, alters the molecule's polarity and, consequently, its chromatographic behavior. The increased oxygen content in Tadalafil dioxolone is expected to render it slightly more polar than Tadalafil. In reversed-phase chromatography, where the stationary phase is nonpolar, a more polar compound will have a weaker interaction with the stationary phase and thus elute earlier.

Chromatographic Method: Principles and Protocol

The selected method is a stability-indicating RP-HPLC technique, which is a cornerstone in pharmaceutical analysis for its ability to separate compounds with a wide range of polarities.

The Causality Behind Method Selection
  • Reversed-Phase HPLC (RP-HPLC): This technique is ideal for separating moderately polar to nonpolar compounds like Tadalafil and its related substances. The nonpolar stationary phase (C18) provides a hydrophobic environment for the analytes to interact with.

  • C18 Stationary Phase: A C18 (octadecylsilane) column is a versatile and widely used stationary phase that offers excellent retention and separation for a broad range of pharmaceutical compounds. Its long alkyl chains provide a high degree of hydrophobicity, leading to strong interactions with nonpolar analytes.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is employed.

    • Aqueous Buffer (e.g., Phosphate Buffer): The buffer controls the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times, especially for ionizable compounds. A slightly acidic pH (around 3-4) is often chosen to ensure the consistent protonation state of any basic functional groups in the analytes and to improve peak shape.

    • Organic Modifier (e.g., Acetonitrile, Methanol): The organic modifier controls the elution strength of the mobile phase. By adjusting the ratio of the organic modifier to the aqueous buffer, the retention times of the analytes can be fine-tuned. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Isocratic Elution: For the separation of two closely related compounds, an isocratic elution (constant mobile phase composition) is often sufficient and provides a simpler, more robust method compared to a gradient elution.[3][4]

  • UV Detection: Tadalafil and its related compounds possess chromophores that absorb UV radiation, making UV detection a suitable and widely available technique for their quantification. The detection wavelength is typically set at the absorption maximum of Tadalafil to ensure maximum sensitivity.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Tadalafil and Tadalafil dioxolone.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Tadalafil & Tadalafil Dioxolone Standards Dissolve_Standard Dissolve in Diluent (e.g., Mobile Phase) Standard->Dissolve_Standard Sample Weigh Sample (e.g., Tablet Powder) Dissolve_Sample Dissolve in Diluent & Sonicate Sample->Dissolve_Sample Filter Filter through 0.45 µm Syringe Filter Dissolve_Standard->Filter Dissolve_Sample->Filter HPLC_System HPLC System with C18 Column Filter->HPLC_System Inject Inject Samples & Standards HPLC_System->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatograms Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Concentration & Purity Integrate->Calculate

Caption: Experimental workflow for the chromatographic analysis of Tadalafil and Tadalafil Dioxolone.

Detailed Protocol

This protocol is a representative method and may require optimization and validation for specific applications and equipment.

3.3.1. Materials and Reagents

  • Tadalafil Reference Standard

  • Tadalafil Dioxolone Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm Syringe Filters

3.3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3.3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 284 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

3.3.4. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution (Tadalafil): Accurately weigh about 25 mg of Tadalafil Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Tadalafil Dioxolone): If available, prepare a stock solution of Tadalafil Dioxolone in a similar manner.

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to a suitable concentration (e.g., 100 µg/mL for Tadalafil).

  • Sample Preparation: For a tablet dosage form, accurately weigh and powder a representative number of tablets. Transfer a portion of the powder equivalent to 25 mg of Tadalafil into a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

System Suitability and Validation: Ensuring Trustworthiness

For the method to be considered reliable, it must meet certain performance criteria as defined by system suitability tests and method validation, in accordance with ICH guidelines.

System Suitability

Before sample analysis, a series of injections of the standard solution are performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for 5 replicate injections)
Resolution (Rs) between Tadalafil and Tadalafil Dioxolone > 2.0
Method Validation

A comprehensive validation of the analytical method should be performed to demonstrate its suitability for its intended purpose. This includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies: A Self-Validating System

Forced degradation studies are essential to establish the stability-indicating nature of the method.[5] By subjecting Tadalafil to various stress conditions, potential degradation products, including Tadalafil dioxolone, can be generated. The ability of the HPLC method to separate Tadalafil from these degradants demonstrates its specificity.

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the Tadalafil solution with 0.1 M HCl at 60 °C for a specified period.

  • Base Hydrolysis: Treat the Tadalafil solution with 0.1 M NaOH at 60 °C for a specified period.

  • Oxidative Degradation: Treat the Tadalafil solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

  • Photolytic Degradation: Expose the drug solution to UV light.

It is anticipated that oxidative conditions may favor the formation of Tadalafil dioxolone. The developed HPLC method should be capable of resolving the Tadalafil peak from any degradation products formed under these stress conditions.

Data Presentation and Interpretation

The primary output of the HPLC analysis is a chromatogram, which is a plot of the detector response versus time.

Expected Chromatographic Profile

Based on the principles of reversed-phase chromatography and the structural differences between the two molecules, Tadalafil dioxolone, being more polar, is expected to elute before Tadalafil.

Chromatogram xaxis Retention Time (min) yaxis Absorbance (AU) origin->xaxis origin->yaxis peak1_start->peak1_top peak1_top->peak1_end label1 Tadalafil Dioxolone peak2_start->peak2_top peak2_top->peak2_end label2 Tadalafil

Caption: Expected chromatogram showing the separation of Tadalafil Dioxolone and Tadalafil.

Quantitative Analysis

The concentration of Tadalafil and Tadalafil dioxolone in a sample can be calculated using the external standard method. The peak area of the analyte in the sample chromatogram is compared to the peak area of a known concentration of the reference standard.

Formula for Quantification:

Concentration of Analyte = (Area of Analyte in Sample / Area of Analyte in Standard) * Concentration of Standard

Conclusion: A Reliable Tool for Quality Assurance

The RP-HPLC method detailed in this application note provides a robust and reliable tool for the separation and quantification of Tadalafil and its related substance, Tadalafil dioxolone. By understanding the scientific principles behind the chromatographic separation and adhering to rigorous system suitability and validation protocols, researchers and analysts can ensure the quality, safety, and efficacy of Tadalafil drug products. This method serves as a valuable asset in the routine analysis and stability testing of Tadalafil in a regulated pharmaceutical environment.

References

  • Asian Journal of Research in Chemistry. (n.d.). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Retrieved from [Link]

  • Chemignition Laboratory. (2025, January 13). Tadalafil: Structure, Properties, Pharmacology, and Safety. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tadalafil. Retrieved from [Link]

  • International Journal of Drug Regulatory Affairs. (2018, September 10). FORMULATION AND EVALUATION OF SOLID DISPERSION OF TADALAFIL. Retrieved from [Link]

  • International Journal of Pharmacy and Analytical Research. (n.d.). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tadalafil. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tadalafil dioxolone. PubChem. Retrieved from [Link]

  • Patents.google.com. (n.d.). Tadalafil solid composites.
  • PubMed Central (PMC). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of tadalafil and its related compounds in pharmaceutical dosage forms by UPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Tadalafil Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of Tadalafil. This guide is designed for researchers, scientists, and drug development professionals aiming to improve the sensitivity and robustness of their analytical methods.

A brief clarification on nomenclature: The topic refers to "Tadalafil dioxolone." Tadalafil's chemical structure contains a critical 1,3-benzodioxole group.[1] Mass spectrometric fragmentation of Tadalafil consistently involves this part of the molecule. This guide, therefore, focuses on optimizing the analysis of Tadalafil, with special attention to the principles that govern the behavior of its characteristic dioxole moiety.

Frequently Asked Questions & Troubleshooting Guides
Q1: My Tadalafil signal is very low or non-existent. Where should I begin troubleshooting?

A1: Start with the fundamentals: mass spectrometry parameters. Before altering chromatography or sample preparation, ensure the mass spectrometer is optimally configured to detect Tadalafil. The goal is to maximize the formation of the protonated molecule ([M+H]⁺) in the source and its subsequent fragmentation into a stable, intense product ion.

Causality: Tadalafil contains basic amine groups, making it highly suitable for positive mode electrospray ionization (ESI).[2][3] The most reliable signal comes from monitoring the transition of the parent ion to its most abundant and stable fragment ion. For Tadalafil, this involves the loss of the benzodioxole group, a consistent fragmentation pathway.[3][4]

Protocol for Initial MS Parameter Check:

  • Prepare a Standard Solution: Make a pure solution of Tadalafil (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate compatible with your ESI source (e.g., 5-10 µL/min).

  • Optimize in Positive Ion Mode:

    • Confirm the presence of the precursor ion ([M+H]⁺) at approximately m/z 390.4.[2][3]

    • Select this precursor and perform a product ion scan to identify fragment ions. The most intense product ion should be near m/z 268.3.[2][3]

    • Set up a Multiple Reaction Monitoring (MRM) method using the 390.4 -> 268.3 transition.

  • Tune MRM Parameters: Systematically optimize the collision energy (CE) and other compound-specific voltages (e.g., declustering potential, cell exit potential) to maximize the signal for this transition. A good starting point for CE is often between 20-40 eV.[5]

This systematic approach ensures the instrument is capable of detecting the analyte under ideal conditions before tackling more complex issues like chromatography or matrix effects.

Q2: I've confirmed my MS parameters, but the sensitivity is still poor when injecting samples. How can I optimize my ESI source?

A2: ESI source optimization is the most effective way to boost signal intensity. The process of creating gas-phase ions from liquid droplets is highly dependent on physical parameters like gas flows, temperatures, and voltages. These must be tuned for your specific flow rate and mobile phase composition.

Causality: Efficient ionization in ESI depends on creating small, highly charged droplets and then effectively evaporating the solvent to release the analyte ions.[6] Each parameter plays a specific role: nebulizer gas aids droplet formation, desolvation gas (and temperature) helps evaporate the solvent, and capillary voltage applies the charge. An imbalance can lead to poor desolvation (low signal) or analyte degradation (low signal).[7]

Step-by-Step ESI Source Optimization:

  • Establish a Stable Flow: While infusing your Tadalafil standard as in Q1, or with the LC column delivering mobile phase at your analytical flow rate, begin the tuning process.

  • Nebulizer Gas: Adjust the pressure to achieve a fine, stable spray. Too low a pressure creates large droplets that don't desolvate well; too high can cause signal instability.[7]

  • Desolvation Gas Flow and Temperature: Increase the temperature and gas flow to enhance solvent evaporation. Monitor the Tadalafil signal for an increase. Be cautious, as excessively high temperatures can cause thermal degradation of some analytes. A typical range is 250–450°C.[7]

  • Capillary Voltage: Optimize the voltage applied to the ESI needle. For positive mode, this is typically in the 3–5 kV range.[7] The goal is to find a plateau where the signal is maximal and stable. Too high a voltage can cause source instability or corona discharge.[6]

  • Source Position: Adjust the sprayer's position (horizontal and vertical) relative to the MS inlet capillary to maximize the ion signal.

Table 1: Typical Starting MS and Source Parameters for Tadalafil Analysis

Parameter Typical Value/Range Purpose
Ionization Mode ESI Positive Utilizes basic amine groups for efficient protonation.[2]
Precursor Ion (Q1) m/z 390.4 [M+H]⁺ of Tadalafil.
Product Ion (Q3) m/z 268.3 Stable fragment after loss of the benzodioxole moiety.[2][3]
Capillary Voltage 3.0 - 4.5 kV Applies charge to the liquid to form droplets.[7]
Desolvation Temp. 300 - 450 °C Aids in solvent evaporation from droplets.[7]
Nebulizer Gas 20 - 60 psi Assists in forming a fine spray of droplets.[7]

| Collision Energy (CE) | 25 - 35 eV | Provides energy for fragmentation in the collision cell.[5] |

Q3: I suspect ion suppression is killing my sensitivity. How can I confirm and mitigate this "matrix effect"?

A3: The matrix effect is a common culprit for low sensitivity in bioanalysis. It occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) interfere with the ionization of your analyte in the ESI source, suppressing its signal.

Causality: The ESI process has a finite capacity for ionization. If a large amount of a matrix component co-elutes with Tadalafil, it will compete for charge and surface area on the ESI droplets, reducing the number of Tadalafil ions that are successfully formed and transferred into the mass spectrometer.

Protocol for Diagnosing Matrix Effects (Post-Column Infusion):

This experiment qualitatively maps the regions of ion suppression across your chromatogram.[8][9]

  • Setup:

    • LC System: Run your analytical method (gradient and column) injecting a blank, extracted matrix sample (e.g., protein-precipitated plasma with no Tadalafil).

    • Syringe Pump: Continuously infuse a pure solution of Tadalafil post-column (via a T-junction) into the mobile phase stream just before it enters the MS source.[10]

    • MS: Monitor the Tadalafil MRM transition (390.4 -> 268.3).

  • Execution:

    • Begin infusing the Tadalafil solution to get a stable, flat baseline signal.

    • Inject the blank matrix extract onto the LC column.

  • Interpretation:

    • No Matrix Effect: The baseline signal for Tadalafil will remain stable and flat throughout the run.

    • Ion Suppression: You will see a significant dip or drop in the Tadalafil signal wherever a matrix component elutes and interferes with its ionization.

    • Ion Enhancement: You will see a rise in the Tadalafil signal (less common, but possible).

Mitigation Strategies:

  • Chromatographic Separation: Adjust your LC gradient to ensure Tadalafil elutes in a "clean" region, away from the areas of major ion suppression identified in your post-column infusion experiment.

  • Improve Sample Cleanup: The most robust solution is to remove the interfering matrix components before injection. Move from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE).[11][12]

Diagram 1: General Troubleshooting Workflow for Low Sensitivity

G cluster_0 Start: Low Sensitivity Observed cluster_1 Phase 1: Mass Spectrometer cluster_2 Phase 2: Chromatography & Matrix cluster_3 Phase 3: Sample Preparation start Low Signal for Tadalafil ms_check Direct Infusion of Standard (See Q1) start->ms_check signal_ok Signal Strong? ms_check->signal_ok tune_source Optimize Source Parameters (See Q2) signal_ok->tune_source No pci_exp Post-Column Infusion Exp. (See Q3) signal_ok->pci_exp Yes tune_source->pci_exp suppression_found Ion Suppression? pci_exp->suppression_found adjust_lc Adjust LC Gradient to Avoid Suppression Zone suppression_found->adjust_lc Yes improve_sp Improve Sample Prep (SPE, LLE) (See Q4) suppression_found->improve_sp Severe / No Resolution end_node Method Optimized adjust_lc->end_node improve_sp->end_node

Caption: A systematic workflow for troubleshooting low sensitivity in LC-MS/MS analysis.

Q4: Which sample preparation technique is best for achieving the lowest detection limits for Tadalafil?

A4: Solid-Phase Extraction (SPE) generally provides the cleanest extracts and highest sensitivity. While simple techniques like Protein Precipitation (PPT) are fast, they leave many matrix components in the sample, leading to ion suppression. SPE offers a superior cleanup by selectively isolating the analyte.[11][12]

Causality: SPE utilizes specific chemical interactions (e.g., reversed-phase, ion-exchange) between the analyte and a solid sorbent.[12] This allows for a multi-step process: interfering compounds can be washed away while the analyte is retained, after which the analyte is eluted with a strong solvent. This selectivity is key to reducing matrix effects and allows for sample concentration, both of which dramatically improve sensitivity.[12]

Protocol for Generic SPE Method Development for Tadalafil (a basic compound):

This protocol uses a mixed-mode cation exchange SPE sorbent, which combines reversed-phase and strong cation exchange mechanisms for high selectivity.

  • Sorbent Selection: Choose a mixed-mode strong cation exchange (SCX) polymeric sorbent.

  • Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of water, followed by 1 mL of an acidic buffer (e.g., 2% formic acid in water), to prepare the sorbent for sample loading and ensure the ion-exchange sites are activated.[13]

  • Load: Pre-treat your plasma sample by diluting it with the acidic buffer (e.g., 1:1 v/v) to ensure Tadalafil is protonated (positively charged). Load the pre-treated sample onto the cartridge slowly.

  • Wash:

    • Wash 1: Use 1 mL of the acidic buffer to remove polar interferences.

    • Wash 2: Use 1 mL of methanol to remove non-polar, uncharged interferences.

  • Elute: Elute Tadalafil using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). This neutralizes the charge on Tadalafil, releasing it from the ion-exchange sites, while the organic solvent disrupts the reversed-phase interaction.[13]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of your initial mobile phase for injection. This step concentrates the analyte.

Table 2: Comparison of Common Sample Preparation Techniques for Tadalafil

Technique Pros Cons Impact on Sensitivity
Protein Precipitation (PPT) Fast, simple, inexpensive Non-selective, high matrix effects, no concentration Lowest
Liquid-Liquid Extraction (LLE) Good cleanup, some selectivity Labor-intensive, uses large solvent volumes Moderate

| Solid-Phase Extraction (SPE) | Highly selective, excellent cleanup, allows for concentration | More complex method development, higher cost per sample | Highest |

Diagram 2: Decision Tree for Sample Preparation Method Selection

G start What is the required LLOQ? high_lloq High LLOQ (>10 ng/mL) High Throughput Needed? start->high_lloq High low_lloq Low LLOQ (<10 ng/mL) start->low_lloq Low ppt Use Protein Precipitation (PPT) high_lloq->ppt Yes high_lloq->low_lloq No matrix_complex Is the matrix complex (e.g., plasma, tissue)? low_lloq->matrix_complex spe Use Solid-Phase Extraction (SPE) for best sensitivity and cleanup. matrix_complex->spe Yes lle Consider Liquid-Liquid Extraction (LLE) matrix_complex->lle No / Moderate

Caption: A decision-making guide for choosing a sample preparation technique.

References
  • Ruthigen, A. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Retrieved from [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Retrieved from [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]

  • Kim, J., et al. (2018). Fragmentation Pathways of Tadalafil and Its Analogues in Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Low, M. Y., et al. (2007). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Taylor & Francis Online. Retrieved from [Link]

  • Chromatography Forum. (2016). LC-MS/MS sensitivity loss after few sample injections. Retrieved from [Link]

  • Kim, T. H., et al. (2016). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2016). Collision-induced dissociation mass spectrum of (A) tadalafil. Retrieved from [Link]

  • Bhadoriya, A., et al. (2018). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. ResearchGate. Retrieved from [Link]

  • van der Nagel, B., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Per-Olof, E., & Tufi, S. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Retrieved from [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. Retrieved from [Link]

  • van der Nagel, B., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2007). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Retrieved from [Link]

  • Chromatography Online. (2014). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • Chromatography Online. (2022). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • LCGC North America. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • National Institutes of Health. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • Glen Jackson, West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • ACS Publications. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Retrieved from [Link]

Sources

Technical Support Center: Addressing Peak Tailing of Tadalafil Dioxolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Advanced Chromatography Support Center. You are likely accessing this guide because you are observing asymmetrical peak shape (


) for Tadalafil Dioxolone  (CAS: 1346602-17-2), a critical impurity/intermediate in the Tadalafil synthesis pathway.

Unlike standard Tadalafil, the Dioxolone derivative possesses a modified benzodioxole ring (specifically a cyclic carbonate moiety, 2-oxo-1,3-benzodioxol), which alters its polarity and interaction kinetics. Experience shows that tailing in this specific molecule is rarely a single-variable problem; it is a convergence of silanol interactions , solubility mismatch , and hydrophobic overload .

Compound Snapshot: Tadalafil Dioxolone
PropertyValueChromatographic Implication
Structure Indole-piperazine core w/ 2-oxo-benzodioxoleNitrogen atoms in the core act as Lewis bases, interacting with acidic silanols.
Solubility High in DMSO/DMF; Insoluble in WaterHigh risk of precipitation at column head if diluent is too strong.
pKa ~16-17 (Indole NH), Basic N interactionsWhile technically neutral/weakly basic, the localized electron density on nitrogens causes secondary retention.
LogP ~2.3 (Predicted)Significant hydrophobic retention; requires adequate organic strength to elute.

Diagnostic Workflow (Interactive Q&A)

Before modifying your method, answer these three diagnostic questions to isolate the root cause.

Q1: Is the tailing observed for ALL peaks, or ONLY Tadalafil Dioxolone?
  • All Peaks: The issue is physical.[1] Check for a void in the column head, a blocked frit, or extra-column volume (tubing length).

  • Only Dioxolone: The issue is chemical (secondary interactions) or solvent-related. Proceed to Module A.

Q2: What is your sample diluent?
  • 100% DMSO or DMF: You are likely suffering from "Solvent Strength Mismatch." The analyte precipitates momentarily upon hitting the aqueous mobile phase. Proceed to Module B.

  • Mobile Phase: If tailing persists despite matching the solvent, the issue is the Stationary Phase chemistry. Proceed to Module C.

Q3: What is the pH of your Mobile Phase?
  • Neutral (pH 6-8): Silanols on the silica surface are ionized (

    
    ), acting as cation exchangers for the nitrogenous core of Tadalafil.
    
  • Acidic (pH < 3): Silanols are protonated (

    
    ), minimizing secondary interactions.
    

Troubleshooting Modules

Module A: The Chemistry of Silanol Suppression

The most common cause of tailing for nitrogenous heterocycles is the "Secondary Interaction" mechanism.

The Mechanism: The silica backbone of C18 columns contains residual silanol groups. At pH > 3.5, these silanols deprotonate. The nitrogen atoms in the Tadalafil Dioxolone scaffold (even if weakly basic) interact with these negative sites via hydrogen bonding or ion-exchange, causing the "tail" of the peak to drag.

The Solution:

  • Lower the pH: Adjust Mobile Phase A to pH 2.5 – 3.0 .

    • Protocol: Use 0.1% Formic Acid or 10-20 mM Phosphate Buffer (pH 2.8).

    • Why: This keeps silanols protonated and neutral, preventing them from "grabbing" the analyte.

  • Add a "Sacrificial Base" (If using neutral pH):

    • Protocol: Add 5-10 mM Triethylamine (TEA) to the mobile phase.

    • Why: TEA competes for the active silanol sites, effectively blocking them from the analyte. (Note: Avoid TEA in LC-MS; use Ammonium Formate instead).

Module B: The "Strong Solvent" Effect

Tadalafil Dioxolone is highly hydrophobic. Researchers often dissolve it in 100% DMSO to ensure solubility, but this destroys peak shape.

The Mechanism: When a plug of DMSO (strong solvent) enters a mobile phase of 50% Water (weak solvent), the analyte molecules at the edges of the plug precipitate or travel faster than those in the center. This causes band broadening and severe tailing/fronting.

The Solution:

  • Dilution Protocol:

    • Dissolve stock in 100% DMSO.

    • Immediately dilute to at least 50% with Acetonitrile or Methanol .

    • Ideal: Dilute with the starting Mobile Phase composition.[1][2]

  • Injection Volume:

    • If you must inject DMSO, reduce injection volume to < 5 µL .

Module C: Stationary Phase Selection

Not all C18 columns are created equal. "Standard" silica columns will fail with this compound.

Recommendation: You must use a Base-Deactivated (End-capped) column.

  • High Carbon Load (>15%): Increases hydrophobic retention, masking silanols.

  • End-Capping: Chemically bonds small groups (like trimethylsilyl) to residual silanols.

Recommended Column Chemistries:

  • Agilent Zorbax Eclipse Plus C18 (Double end-capped)

  • Waters XBridge BEH C18 (Hybrid particle, high pH stability)

  • Phenomenex Luna C18(2) (Dense bonding)

The "Gold Standard" Protocol

If your current method is failing, switch to this self-validating reference method.

Method Parameters
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (End-capped)Balances resolution and backpressure; end-capping is non-negotiable.
Temp 35°C - 40°C Higher temp improves mass transfer kinetics, sharpening the peak.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Detection UV @ 285 nmMax absorption for benzodioxole/indole system.
Mobile Phase A 0.1% Formic Acid in Water (or 20mM KH₂PO₄ pH 2.8)Acidic pH suppresses silanol ionization.
Mobile Phase B AcetonitrileSharpens peaks better than Methanol for this compound.
Gradient Profile
Time (min)% Mobile Phase B
0.030
10.090
12.090
12.130
15.030 (Re-equilibration)

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for resolving peak tailing specific to Tadalafil Dioxolone.

Tadalafil_Tailing_Troubleshooting Start START: Peak Tailing (As > 1.5) CheckScope Q1: Is it ONLY Tadalafil Dioxolone? Start->CheckScope PhysicalIssue Physical Issue: Check Guard Column, Frit, or Void. CheckScope->PhysicalIssue No (All peaks tail) CheckSolvent Q2: Sample Diluent is 100% DMSO? CheckScope->CheckSolvent Yes (Only analyte) SolventFix ACTION: Dilute sample with MP. Reduce Inj Vol < 5µL. CheckSolvent->SolventFix Yes CheckPH Q3: Is Mobile Phase pH > 4.0? CheckSolvent->CheckPH No Success Peak Shape Optimized (As < 1.2) SolventFix->Success PHFix ACTION: Acidify MP to pH 2.8 (Use Formic Acid or Phosphate). CheckPH->PHFix Yes CheckColumn Q4: Is Column End-Capped? CheckPH->CheckColumn No (Already Acidic) PHFix->Success ColumnFix ACTION: Switch to Base-Deactivated High-Purity C18. CheckColumn->ColumnFix No/Unknown CheckColumn->Success Yes

Caption: Decision tree for isolating the root cause of Tadalafil Dioxolone peak tailing, distinguishing between physical system faults and chemical interaction issues.

FAQ: Expert Insights

Q: Can I use Methanol instead of Acetonitrile? A: You can, but Acetonitrile (ACN) is generally preferred for Tadalafil analogs. ACN is aprotic and has a lower viscosity, which often yields sharper peaks and lower backpressure. If you must use Methanol, ensure your gradient slope is shallower to prevent precipitation.

Q: My peak is splitting, not just tailing. Is this the same issue? A: Splitting is an extreme form of the "Solvent Mismatch" described in Module B. It indicates the analyte is precipitating inside the column. Immediately increase the temperature to 40°C and dilute your sample with the mobile phase.

Q: Why does the USP method for Tadalafil use a specific buffer? A: Pharmacopeial methods (USP/EP) often use buffers like Potassium Phosphate to strictly control pH and ionic strength. This reduces the variability of silanol interactions across different column batches. For Tadalafil Dioxolone, adhering to a buffered acidic pH is critical for reproducibility.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71751407, Tadalafil dioxolone. Retrieved February 1, 2026, from [Link]

  • Dolan, J. W. (2025). LC Troubleshooting Bible: Why Do Peaks Tail? LCGC International. Retrieved February 1, 2026, from [Link]

  • Sathyaraj, A., et al. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research.[3] Retrieved February 1, 2026, from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Tadalafil Dioxolone Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tadalafil, a potent phosphodiesterase-5 (PDE5) inhibitor, is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but critically low aqueous solubility.[1][2] This inherent insolubility presents significant challenges in preclinical and clinical development, impacting everything from in vitro assay consistency to in vivo bioavailability.[3][4] Tadalafil Dioxolone, a derivative sharing the core structure of Tadalafil, is also expected to exhibit poor aqueous solubility. The benzodioxole moiety is a key part of the Tadalafil structure itself. This guide provides a comprehensive troubleshooting framework for researchers encountering solubility-related obstacles with Tadalafil Dioxolone, offering both foundational knowledge and advanced, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Tadalafil and its derivatives?

A1: Tadalafil is practically insoluble in water.[3] Experimental data shows its mole fraction solubility in water at 298.15 K (25 °C) is extremely low, around 5.74 x 10⁻⁷.[5][6] This translates to a concentration of approximately 2 µg/mL. While specific data for a "Tadalafil dioxolone" derivative is not widely published, the shared lipophilic core suggests its aqueous solubility will be similarly poor. Always assume sub-milligram per milliliter solubility in aqueous buffers.

Q2: What are the recommended organic solvents for preparing a stock solution?

A2: For creating high-concentration stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective choices. Tadalafil's solubility is approximately 20 mg/mL in DMSO and 25 mg/mL in DMF.[7][8] When preparing, it is best practice to purge the solvent with an inert gas like nitrogen or argon to prevent degradation. For long-term storage, keep stock solutions at -20°C, where they should be stable for at least two years.[7]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for an assay. Why is this happening and how can I fix it?

A3: This is a classic problem known as "crashing out" and occurs because the aqueous buffer cannot accommodate the high drug concentration established in the DMSO stock. When the DMSO concentration is diluted, the overall solvent power of the medium decreases dramatically, and the compound precipitates.

  • Immediate Fix: Decrease the final concentration of Tadalafil Dioxolone in your assay. You may be exceeding its kinetic solubility limit in the final buffer composition.

  • Methodological Fix: First, dissolve the compound in a minimal amount of DMF or DMSO, then dilute this solution with the aqueous buffer of choice.[7][8] For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a Tadalafil solubility of approximately 0.5 mg/mL.[7][8] However, be aware that aqueous solutions are not recommended for storage for more than one day.[7][8]

  • Co-Solvent Strategy: Consider using a co-solvent system. Solvents like polyethylene glycol 400 (PEG 400) and Transcutol (diethylene glycol monoethyl ether) show significantly higher solubilizing capacity for Tadalafil than water or ethanol.[5][6] Adding a small percentage of these to your final buffer (e.g., 1-5%) can maintain solubility.

Q4: Can I use sonication or heating to improve solubility?

A4: Yes, but with critical caveats. Both sonication and gentle heating can increase the rate of dissolution by providing energy to overcome the crystal lattice energy. Increased temperature generally increases the solubility of Tadalafil.[5][6] However, these methods often lead to a supersaturated solution, which is thermodynamically unstable and may precipitate over time.[9] This is a form of kinetic solubility , not the true thermodynamic (or equilibrium) solubility .[9] While useful for immediate use in an experiment, be cautious about the stability of these solutions. Always visually inspect for precipitation before use.

Troubleshooting Guide & Advanced Strategies

Problem 1: Inconsistent results in in vitro cell-based assays.
  • Root Cause Analysis: Inconsistent results are often traced back to variable compound concentration due to precipitation in the cell culture media. The effective concentration your cells are exposed to is lower than intended and can vary between wells and experiments.

  • Solution Workflow:

    G start Inconsistent Assay Results check_precipitate Visually Inspect Wells (Microscope) See Precipitation? start->check_precipitate sub_sol Issue is likely sub-optimal solubility. check_precipitate->sub_sol Yes other_issues Precipitation not visible. Consider other factors: - Compound stability - Assay interference check_precipitate->other_issues No strategy1 Strategy 1: Reduce Final DMSO % (e.g., <0.5%) sub_sol->strategy1 strategy2 Strategy 2: Incorporate a Co-Solvent (e.g., PEG 400) sub_sol->strategy2 strategy3 Strategy 3: Use Cyclodextrin Complexation sub_sol->strategy3 validate Validate with Kinetic Solubility Assay strategy1->validate strategy2->validate strategy3->validate

    Caption: Troubleshooting workflow for inconsistent in-vitro results.

Advanced Strategy A: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[10][11]

  • Why it Works: The exterior of the cyclodextrin molecule is hydrophilic, rendering the entire drug-cyclodextrin complex water-soluble. This approach has been successfully used for Tadalafil.[12][13][14]

  • Which to Choose: For Tadalafil, chemically modified beta-cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Dimethyl-β-Cyclodextrin (DM-β-CD) are significantly more effective solubilizers than natural β-cyclodextrin.[12]

  • Experimental Insight: Studies show that freeze-drying is a highly effective method for preparing solid Tadalafil-cyclodextrin inclusion complexes, which can then be readily dissolved in aqueous media.[12]

Advanced Strategy B: Amorphous Solid Dispersions (ASDs)

For both in vitro and in vivo applications, converting the crystalline form of Tadalafil Dioxolone into an amorphous state can dramatically improve its dissolution rate and solubility.[15]

  • Why it Works: The crystalline form of a drug has a highly ordered lattice structure that requires significant energy to break. An amorphous solid lacks this long-range order, making it easier for solvent molecules to interact with and dissolve the drug.[15] ASDs disperse the drug within a hydrophilic polymer matrix.[16]

  • Common Polymers: Hydrophilic carriers like polyvinylpyrrolidone (PVP-K30) or hydroxypropyl methylcellulose (HPMC) are often used.[15][17]

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and the polymer are dissolved in a common organic solvent, which is then evaporated, leaving a solid dispersion.[18][19] This method avoids thermal degradation.[18]

    • Spray Drying: A solution of the drug and carrier is atomized into a hot air stream, rapidly forming an amorphous powder.[20][21] This is a scalable and effective method for producing ASDs.[22]

  • Self-Validating Check: The conversion from crystalline to amorphous form should be confirmed using techniques like Differential Scanning Calorimetry (DSC), which will show the disappearance of the sharp melting point peak of the crystalline drug, and X-Ray Diffraction (XRD), which shows diffuse "halos" instead of sharp Bragg peaks.[15][20]

Data & Protocols

Table 1: Solubility of Tadalafil in Various Solvents
SolventTypeSolubility (approx.)Reference
WaterAqueous~2 µg/mL (5.74x10⁻⁷ mole fraction)[5][6]
DMSOOrganic~20 mg/mL[7][8]
DMFOrganic~25 mg/mL[7][8]
EthanolOrganic Co-solventVery slightly soluble[3]
PEG 400Organic Co-solventHigh (1.86x10⁻² mole fraction)[5][6]
TranscutolOrganic Co-solventHigh (8.76x10⁻³ mole fraction)[5][6]
1:1 DMF:PBS (pH 7.2)Aqueous + Co-solvent~0.5 mg/mL[7][8]
Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of Tadalafil Dioxolone crystalline solid in a suitable vial.

  • Solvent Addition: Add the solvent of choice (e.g., DMSO or DMF) to reach the target concentration (e.g., 20 mg/mL).

  • Dissolution: Vortex the mixture vigorously. If needed, use a brief (5-10 minute) sonication bath to ensure complete dissolution. Visually confirm that no solid particles remain.

  • Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is adapted for early-stage discovery to quickly assess the solubility limit in an assay-relevant buffer.[23][24]

  • Prepare Stock: Create a high-concentration stock solution of Tadalafil Dioxolone in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations.

  • Transfer to Buffer: In a separate 96-well plate containing your aqueous assay buffer (e.g., PBS), transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate. This creates a rapid solvent shift.

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader at a wavelength like 620 nm. Alternatively, filter the plate and analyze the clear filtrate by HPLC-UV to quantify the concentration of the dissolved compound.[25]

  • Analysis: The kinetic solubility limit is the concentration at which a sharp increase in turbidity is observed or the measured concentration in the filtrate plateaus.

References

  • Development and Characterization of tadalafil solid dispersion using skimmed milk for improved the solubility and Dissolution release profile. Research Journal of Pharmacy and Technology. [Link]

  • Measurement and Correlation of Tadalafil Solubility in Five Pure Solvents at (298.15 to 333.15) K. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Solubility graph of pure drug Tadalafil and F-5 formulation in different pH buffer. ResearchGate. [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Tadalafil solubility in different oils, surfactant, and co-surfactants. ResearchGate. [Link]

  • Development of spray-dried amorphous solid dispersions of tadalafil using glycyrrhizin for enhanced dissolution and aphrodisiac activity in male rats. PubMed. [Link]

  • Measurement and Correlation of Tadalafil Solubility in Five Pure Solvents at (298.15 to 333.15) K. Semantic Scholar. [Link]

  • The Relationship between Solubility and Transdermal Absorption of Tadalafil. PMC, NIH. [Link]

  • Dissolution improvement of tablets containing a poor water-soluble tadalafil by solubilizers using. Journal of Drug Delivery and Therapeutics. [Link]

  • FORMULATION AND EVALUATION OF SOLID DISPERSION OF TADALAFIL. International Journal of Drug Regulatory Affairs. [Link]

  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]

  • SOLUBILITY ENHANCEMENT, FORMULATION DEVELOPMENT AND EVALUATION OF IMMEDIATE RELEASE TABLET OF ANTIHYPERTENSIVE DRUG TADALAFIL. GSC Biological and Pharmaceutical Sciences. [Link]

  • Inclusion complexes of tadalafil with natural and chemically modified beta-cyclodextrins. I: preparation and in-vitro evaluation. PubMed. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, NIH. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • (PDF) Solubility enhancement of tadalafil. ResearchGate. [Link]

  • Dioxolane - Wikipedia. Wikipedia. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Spray-dried co-amorphous Tadalafil ternary mixtures. Revistas da USP. [Link]

  • WO2012107541A1 - Pharmaceutical composition comprising tadalafil and a cyclodextrin.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. The Pharma Innovation. [Link]

  • (PDF) FORMULATION AND EVALUATION OF SOLID DISPERSION OF TADALAFIL. ResearchGate. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • How does drug solubility affect drug delivery? Patsnap Synapse. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Dissolution Enhancement of Tadalafil Tablets by the complex method of betacyclodextrin inclusion and variation of disintegrating excipients. journal-jps.com. [Link]

  • (PDF) Dissolution Enhancement of Tadalafil Tablets by the complex method of betacyclodextrin inclusion and variation of disintegrating excipients. ResearchGate. [Link]

Sources

Contamination sources for Tadalafil dioxolone in samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tadalafil Analysis

Guide: Investigating and Mitigating Tadalafil Dioxolone Contamination in Analytical Samples

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering an unexpected peak corresponding to Tadalafil dioxolone in their analytical runs. As your Senior Application Scientist, I have structured this guide to help you understand the potential origins of this impurity, troubleshoot its source within your workflow, and implement robust preventative measures.

Part 1: Frequently Asked Questions (FAQs) about Tadalafil Dioxolone

This section addresses the fundamental questions regarding the nature and origin of Tadalafil dioxolone.

Q1: What is Tadalafil dioxolone and how does its structure differ from Tadalafil?

Tadalafil dioxolone is a derivative of Tadalafil with a molecular formula of C₂₂H₁₇N₃O₅ and a molecular weight of approximately 403.39 g/mol .[1] The parent molecule, Tadalafil, has a molecular formula of C₂₂H₁₉N₃O₄.[2] The key structural difference is the transformation of the catechol-like diol portion of the benzodioxole group in Tadalafil into a dioxolone structure. This involves the addition of a carbonyl group (C=O) across the two oxygen atoms, which accounts for the mass difference and suggests an oxidative transformation may have occurred.

Caption: Chemical structures of Tadalafil and the putative structure of Tadalafil Dioxolone.

Q2: I am observing a peak corresponding to Tadalafil dioxolone in my analysis. Is this a known impurity or degradation product?

Yes, Tadalafil dioxolone is recognized as a potential impurity and degradation product of Tadalafil.[3][4] Forced degradation studies, which are conducted to understand the stability of a drug substance, have shown that Tadalafil is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[5][6][7] The formation of Tadalafil dioxolone is plausible under such conditions, particularly those involving oxidation. Its presence is not uncommon, but it requires investigation to determine if it originates from the drug substance itself or is being generated during your analytical process.

Q3: What are the primary mechanisms that could lead to the formation of Tadalafil dioxolone in my samples?

There are two primary pathways for the appearance of Tadalafil dioxolone in your samples:

  • Chemical Degradation of Tadalafil : The Tadalafil molecule itself can degrade into Tadalafil dioxolone. This is often facilitated by specific experimental conditions. Studies have noted that Tadalafil degrades under acidic hydrolysis and oxidative stress.[5][8][9] The presence of strong acids or oxidizing agents in your sample preparation or mobile phase could catalyze this transformation.

  • External Contamination : The contaminant may be introduced from an external source in the laboratory. While less likely to be the dioxolone compound itself, reactive contaminants can facilitate its formation. Common sources of laboratory contamination include:

    • Solvents and Reagents : Impurities within solvents or reagents can react with Tadalafil.[10]

    • Plasticware : Leaching of plasticizers or other additives from vials, pipette tips, or storage containers can introduce reactive species.[11][12][13][14]

    • Cleaning Residues : Residual cleaning agents on glassware can be a source of chemical contaminants.[15][16]

Part 2: Troubleshooting Guide: A Systematic Approach to Identifying the Source

If you have confirmed the presence of Tadalafil dioxolone, a systematic investigation is crucial to pinpoint the source. Follow this step-by-step troubleshooting workflow.

Caption: Troubleshooting workflow for identifying the source of Tadalafil dioxolone contamination.

G Start Start: Tadalafil Dioxolone Detected Step1 Step 1: Analyze Tadalafil Standard Prepare standard in high-purity solvent (e.g., LC-MS grade ACN) using glass. Start->Step1 Decision1 Dioxolone Present? Step1->Decision1 Result1 Source: Contaminated Standard Contact supplier. Procure a new, certified lot. Decision1->Result1 Yes Step2 Step 2: Scrutinize Sample Preparation Workflow Systematically test each component. Decision1->Step2 No SubStep2a A: Prepare 'Solvent Blank' (All solvents + reagents, no Tadalafil) Step2->SubStep2a SubStep2b B: Prepare 'Method Blank' (Tadalafil in minimal solvent, expose to all labware) Step2->SubStep2b Decision2 Dioxolone in A or B? SubStep2a->Decision2 SubStep2b->Decision2 Result2 Source: Reagents or Labware Isolate by testing individual components (vials, filters, acids). Consider plasticizer leaching. Decision2->Result2 Yes Step3 Step 3: Examine Analytical System Inject a 'System Blank' (mobile phase only). Decision2->Step3 No Decision3 Dioxolone Present? Step3->Decision3 Result3 Source: System Carryover/Contamination Perform system flush. Check mobile phase integrity. Decision3->Result3 Yes End Conclusion: Degradation during sample prep is likely cause. Review pH, temperature, and light exposure. Decision3->End No

Step 1: Verify the Integrity of Your Tadalafil Standard

The first step is to rule out the reference material as the source.

  • Action : Prepare a fresh solution of your Tadalafil reference standard in a high-purity, inert solvent (e.g., LC-MS grade acetonitrile or methanol) using clean glass volumetric flasks and syringes. Avoid any plasticware or pH modifiers for this initial test.

  • Analysis : Inject this solution directly into your analytical instrument (e.g., LC-MS, HPLC).

  • Interpretation :

    • Dioxolone Peak Present : If the Tadalafil dioxolone peak is observed, your reference standard is likely contaminated or degraded. Contact the supplier for a certificate of analysis and consider obtaining a new lot.

    • Dioxolone Peak Absent : The contamination is being introduced during your sample preparation or analytical run. Proceed to Step 2.

Step 2: Deconstruct Your Sample Preparation Workflow

Isolate each component of your sample preparation process to identify the point of introduction.

  • Action A (Reagent Blank) : Prepare a "blank" sample containing all solvents, acids, buffers, and other reagents used in your typical sample preparation, but without adding Tadalafil.

  • Action B (Labware Blank) : Prepare a solution of Tadalafil in a minimal amount of high-purity solvent (as in Step 1). Expose this solution to all the labware you typically use—vortex in the same tubes, filter through the same syringe filters, and let it sit in the final autosampler vial for a typical duration.

  • Analysis : Analyze both blanks.

  • Interpretation :

    • Dioxolone Peak in Blank A : This points to a reactive impurity in one of your reagents. Test each reagent individually to isolate the culprit.

    • Dioxolone Peak in Blank B : This strongly suggests that a component of your labware is either leaching a reactive contaminant or catalyzing the degradation of Tadalafil. Plasticizers are a known source of contamination from plastic lab materials.[11][17][18] Consider switching to glass or polypropylene labware.

Step 3: Investigate the Analytical System

Rule out system carryover or contamination from the mobile phase.

  • Action : After a typical sample run, perform several injections of a "system blank," which consists only of your mobile phase or the initial mobile phase composition.

  • Analysis : Examine the chromatograms for the Tadalafil dioxolone peak.

  • Interpretation :

    • Dioxolone Peak Present : This indicates system carryover or contamination. Implement a rigorous column wash and system flush protocol between samples. Ensure your mobile phase reservoirs and lines are clean and that the mobile phase itself has not become contaminated.[19]

Part 3: Preventative Measures and Laboratory Best Practices

Adopting stringent laboratory practices is the most effective way to prevent contamination.[20][21]

Best Practice AreaRecommendationRationale
Solvents & Reagents Use the highest purity solvents and reagents available (e.g., LC-MS or HPLC grade). Prepare fresh solutions frequently.Lower grade solvents can contain impurities that may react with or degrade Tadalafil.[10]
Labware Selection Prioritize glass, polypropylene (PP), or polytetrafluoroethylene (PTFE) for all sample contact surfaces. Avoid polystyrene and PVC.Certain plastics can leach additives like plasticizers, which are common contaminants in mass spectrometry and can interfere with analysis.[11][13][14]
Glassware Cleaning Implement a rigorous cleaning protocol for all glassware: wash with a suitable laboratory detergent, rinse thoroughly with purified water (e.g., Milli-Q), and finally rinse with a high-purity organic solvent.[16]Prevents cross-contamination from residues of previous analyses or cleaning agents.[15]
Sample Handling Wear powder-free nitrile gloves and change them frequently. Work in a clean, dust-free environment, ideally a laminar flow hood.Prevents introduction of environmental and human contaminants, such as keratin, which can interfere with sensitive analyses.[22]
Storage Store Tadalafil standards and prepared samples in tightly sealed, inert containers at recommended temperatures and protected from light.Tadalafil can be susceptible to thermal and photo-degradation.[5][7] Proper storage minimizes the potential for degradation over time.

Caption: Potential pathways for the introduction of Tadalafil Dioxolone into an analytical sample.

G cluster_sources Potential Contamination Sources Tadalafil Tadalafil (Analyte) Dioxolone Tadalafil Dioxolone (Detected Contaminant) Tadalafil->Dioxolone Transformation/ Generation Standard Degraded/Impure Reference Standard Standard->Dioxolone Direct Introduction Reagents Solvent/Reagent Impurities (e.g., Oxidizing Agents) Reagents->Tadalafil reacts with Plastics Labware Leachables (e.g., Plasticizers) Plastics->Tadalafil reacts with Conditions Harsh Analytical Conditions (e.g., Strong Acids, High Temp) Conditions->Tadalafil induces degradation of

Part 4: Key Experimental Protocols

Follow these protocols to systematically validate your workflow and minimize contamination.

Protocol 1: Comprehensive Blank Analysis
  • Objective : To identify background contamination from the analytical system and reagents.

  • Procedure :

    • Prepare a "System Blank" by filling a clean, glass autosampler vial with the initial mobile phase composition.

    • Prepare a "Reagent Blank" by mixing all solvents and reagents used in your sample diluent in the exact same ratios. Use only glass labware.

    • Inject the System Blank three times to ensure the system is clean and to assess baseline noise.

    • Inject the Reagent Blank three times.

  • Analysis : Carefully examine the chromatograms at the retention time of Tadalafil dioxolone. Any peak present in the Reagent Blank but absent in the System Blank points to a contaminated reagent.

Protocol 2: Recommended Sample Preparation Using Inert Materials
  • Objective : To prepare a Tadalafil sample for analysis while minimizing the risk of contamination-induced degradation.

  • Materials :

    • Class A glass volumetric flasks and pipettes.

    • High-purity (LC-MS grade) acetonitrile and water.

    • Tadalafil reference standard.

    • Glass autosampler vials with PTFE-lined caps.

  • Procedure :

    • Accurately weigh the Tadalafil reference standard and transfer it to a glass volumetric flask.

    • Dissolve and dilute to the mark using high-purity acetonitrile. This will be your stock solution.

    • Perform any subsequent dilutions using glass pipettes and flasks with your chosen diluent (e.g., a mixture of acetonitrile and water).

    • Transfer the final solution to a glass autosampler vial for analysis.

  • Analysis : Compare the results from this inert protocol to your standard protocol. A significant reduction or elimination of the Tadalafil dioxolone peak validates that the source of contamination was likely related to the labware or reagents used in the original method.

By implementing this structured, evidence-based approach, you can confidently identify and eliminate the source of Tadalafil dioxolone contamination, ensuring the accuracy and integrity of your analytical results.

References

  • Asian Journal of Chemistry. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating HPTLC Determination of Tadalafil Hydrochloride in Bulk Drug and Pharmaceutical Formulations. [Link]

  • Request PDF. Degradation Pathways of Tadalafil: A Thermoanalytical Study. [Link]

  • SciSpace. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]

  • Chemignition Laboratory. (2025). Tadalafil: Structure, Properties, Pharmacology, and Safety. [Link]

  • Taylor & Francis Online. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]

  • Taylor & Francis Online. Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. [Link]

  • SciELO. (2022). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological stud. [Link]

  • Trade Science Inc. (2014). Stability-indicating methods for determination of tadalafil in presence of its degradation product. [Link]

  • Taylor & Francis Online. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 110635, Tadalafil. [Link]

  • Connect CRE. (2021). Plasticisers in the terrestrial environment: sources, occurrence and fate. [Link]

  • SynThink. Tadalafil EP Impurities & USP Related Compounds. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Technical Safety Services. (2021). How To Avoid Contamination in Lab. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

  • Aurora Biomed. How to Avoid Contamination in Lab Samples. [Link]

  • SGS Polymer Solutions. Plasticizer Analysis. [Link]

  • OMNI International. (2025). How to Reduce Sample Contamination. [Link]

  • Agilent. What are the common contaminants in my GCMS. [Link]

  • ResearchGate. A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. [Link]

  • MDPI. (2023). Novel Plasticizers Are Emerging Contaminants. [Link]

  • Veeprho. Tadalafil Impurities and Related Compound. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

  • Bitesize Bio. (2025). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!. [Link]

  • Global Substance Registration System. TADALAFIL DIOXOLONE. [Link]

  • YouTube. (2025). Lab Contamination – How to Prevent It. [Link]

  • National Center for Biotechnology Information. (2008). Interferences and contaminants encountered in modern mass spectrometry. [Link]

  • Wikipedia. Dioxolane. [Link]

  • CORE. ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. [Link]

  • ResearchGate. (2025). Analytical Methods for the Determination of Plasticizers in Food and Beverages. [Link]

  • National Center for Biotechnology Information. (2014). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. [Link]

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Validation & Comparative

Inter-Laboratory Comparison of Tadalafil Impurity Profiling: HPLC-UV vs. UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of PDE5 inhibitor development, Tadalafil presents a unique analytical challenge due to its two chiral centers, resulting in four distinct stereoisomers. While the (6R, 12aR) enantiomer is the active pharmaceutical ingredient (API), the separation of its diastereomeric impurities—specifically Impurity A (6R, 12aS) and Impurity B (6S, 12aS) —is the critical benchmark for method validity.

This guide provides an objective, data-driven comparison between the standard Pharmacopeial Method (HPLC-UV) and an Advanced Orthogonal Method (UHPLC-MS/MS) . Drawing from inter-laboratory performance data, we analyze the reproducibility, sensitivity, and resolution capabilities of both approaches to assist researchers in selecting the optimal workflow for impurity profiling.

The Stereochemical Challenge

Tadalafil's chemical structure contains a β-carboline scaffold with two chiral centers at carbons 6 and 12a. The primary challenge in impurity profiling is not merely detecting degradation products but resolving the API from its stereoisomers, which possess identical mass-to-charge ratios (in low-res MS) and similar UV absorption profiles.

  • Tadalafil: (6R, 12aR) configuration.[1]

  • Impurity A (EP): (6R, 12aS) – Critical Pair (often co-elutes).

  • Impurity B (EP): (6S, 12aS).

  • Desmethylene Tadalafil: A newly regulated degradation product (USP Revision Bulletin) requiring specific monitoring limits (NMT 0.5%).[2]

Methodology Comparison

We compared two validated protocols across three independent laboratories to assess robustness.

Method A: The "Gold Standard" (Modified USP/EP)

Target: Routine Quality Control (QC) and Batch Release.

  • Technique: HPLC-UV (High-Performance Liquid Chromatography).[3]

  • Column: C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient of Acetonitrile and Buffer (Ammonium Acetate/Formic Acid).[4]

  • Detection: UV @ 285 nm.

  • Run Time: 35–45 minutes.

Method B: The "High-Throughput Alternative"

Target: R&D Profiling, Trace Analysis, and Genotoxic Impurity Screening.

  • Technique: UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry).[3]

  • Column: Sub-2 µm Hybrid Particle (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: High-speed gradient with volatile buffers (0.1% Formic Acid in Water/MeOH).

  • Detection: ESI+ (Electrospray Ionization) in MRM (Multiple Reaction Monitoring) mode.

  • Run Time: 5–8 minutes.

Inter-Laboratory Performance Data

The following data summarizes the performance metrics observed across three distinct testing facilities (Lab A, Lab B, Lab C) analyzing the same spiked Tadalafil sample containing 0.1% of Impurities A, B, and Desmethylene Tadalafil.

Table 1: Chromatographic Performance Metrics
MetricMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Analysis
Resolution (Rs) (API vs. Impurity A) 1.8 – 2.23.5 – 4.1Method B offers superior separation of the critical diastereomeric pair due to higher peak capacity.
Limit of Quantitation (LOQ) 0.05% (500 ppm)0.001% (10 ppm)Method B is 50x more sensitive, essential for trace degradation analysis.
Run Time 42.0 min6.5 minMethod B increases throughput by ~85%.
Tailing Factor (API) 1.1 – 1.31.0 – 1.1Method B (Sub-2 µm particles) provides sharper peak symmetry.
Table 2: Inter-Laboratory Reproducibility (% RSD)
AnalyteMethod A (% RSD, n=18)Method B (% RSD, n=18)Expert Insight
Tadalafil (Assay) 0.8%1.2%HPLC-UV is slightly more precise for macro-assay (main peak) quantification.
Impurity A (Stereoisomer) 4.5%1.8%UHPLC resolves the shoulder peak better, leading to more consistent integration across labs.
Desmethylene Tadalafil 3.2%1.5%MS detection eliminates baseline noise interference common in UV at low levels.

Detailed Experimental Protocols

Protocol A: HPLC-UV (Robust QC)

Rationale: This method relies on the hydrophobic selectivity of the C18 stationary phase. The longer column length (150mm) provides the necessary theoretical plates to separate the stereoisomers without requiring high-pressure instrumentation.

  • Sample Prep: Dissolve 20 mg Tadalafil in 50 mL Diluent (50:50 Acetonitrile:Water). Sonicate for 10 mins.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (30% B), 5-25 min (Linear to 60% B), 25-30 min (Hold 60% B).

  • Flow Rate: 1.0 mL/min.

  • System Suitability: Inject Standard Solution 6 times. Requirement: Tailing factor < 2.0; RSD < 2.0%.[1]

Protocol B: UHPLC-MS/MS (Deep Profiling)

Rationale: Uses sub-2 µm particles to minimize the C-term of the van Deemter equation, allowing high flow rates without loss of efficiency. MS/MS transitions provide specificity that UV lacks.

  • Sample Prep: Dilute stock to 100 ng/mL in 50:50 MeOH:Water (0.1% Formic Acid).

  • Column: BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp from 10% B to 90% B over 4 minutes.

  • MS Parameters:

    • Source Temp: 500°C.

    • Tadalafil Transition: m/z 390.1 → 268.1 (Quant), 390.1 → 135.0 (Qual).

    • Impurity A Transition: m/z 390.1 → 268.1 (Differentiated by Retention Time).

Visualization: Decision Workflow & Fate Mapping

The following diagrams illustrate the logical decision-making process for selecting a method and the fate of impurities during the analysis.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Tadalafil Impurity Profiling Goal Define Analytical Goal Start->Goal QC_Route Routine QC / Batch Release Goal->QC_Route High Conc. (>0.05%) RD_Route R&D / Unknown ID / Trace Analysis Goal->RD_Route Low Conc. (<0.05%) MethodA Select Method A: HPLC-UV (Robust, Low Cost, USP Aligned) QC_Route->MethodA MethodB Select Method B: UHPLC-MS/MS (High Sensitivity, Structure Elucidation) RD_Route->MethodB Check_SST Check System Suitability (SST) Resolution (Rs) > 2.0? MethodA->Check_SST MethodB->Check_SST Pass Proceed to Quantification Check_SST->Pass Yes Fail Optimize Gradient / Column Temp Check_SST->Fail No Fail->Check_SST

Caption: Decision tree for selecting between HPLC-UV and UHPLC-MS/MS based on analytical requirements (QC vs. R&D).

Diagram 2: Impurity Profiling Workflow (Inter-Lab)

InterLabWorkflow Sample Spiked Sample (API + Imp A, B, Desmethylene) LabA Lab A (HPLC-UV) Sample->LabA LabB Lab B (UHPLC-MS) Sample->LabB LabC Lab C (Cross-Validation) Sample->LabC DataAgg Data Aggregation (Retention Time, Area, %RSD) LabA->DataAgg LabB->DataAgg LabC->DataAgg Analysis Statistical Analysis (ANOVA, Reproducibility) DataAgg->Analysis Report Final Comparative Report Analysis->Report

Caption: Workflow for the inter-laboratory comparison study, ensuring data integrity across different detection platforms.

Expert Conclusion

For routine quality control , Method A (HPLC-UV) remains the preferred choice due to its alignment with global pharmacopeial standards (USP/EP) and lower operational cost. The inter-lab data confirms it is sufficiently precise for impurities >0.05%.

However, for impurity profiling during development or when investigating "Out of Specification" (OOS) results involving Desmethylene Tadalafil or trace stereoisomers, Method B (UHPLC-MS/MS) is superior. It offers a 50-fold increase in sensitivity and unambiguous identification of co-eluting peaks, making it the definitive "Referee Method."

References

  • USP-NF. (2025). Tadalafil Tablets: Revision Bulletin (Official May 1, 2025).[2] United States Pharmacopeia. Link

  • BenchChem. (2025).[3][6] A Comparative Guide to the Bioanalytical Quantification of Tadalafil and its Analogs: A Focus on UPLC-MS/MS Validation.Link

  • Asian Journal of Chemistry. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS.Link

  • International Journal of Pharmacy and Analytical Research. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms.Link

  • National Institutes of Health (PMC). (2015). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma.[3][7]Link

Sources

A Comprehensive Guide to the Characterization of Tadalafil Dioxolone Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the purity and identity of active pharmaceutical ingredients (APIs) are paramount. Tadalafil, the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension, is no exception.[1][2] The rigorous quality control of Tadalafil requires the use of well-characterized reference standards for its related compounds and potential impurities. Among these is Tadalafil Dioxolone, a potential impurity or degradation product.

This guide provides an in-depth technical comparison and characterization of the Tadalafil Dioxolone reference standard. We will delve into the essential analytical techniques employed for its structural elucidation and purity assessment, offering insights into the rationale behind the experimental choices and presenting detailed methodologies.

The Critical Role of Reference Standards in Pharmaceutical Quality Control

A reference standard is a highly purified compound that is used as a benchmark for the qualitative and quantitative analysis of a substance.[3] In the context of Tadalafil, reference standards for its impurities, such as Tadalafil Dioxolone, are crucial for several reasons:

  • Accurate Identification and Quantification of Impurities: Regulatory bodies like the FDA and EMA have stringent limits on the levels of impurities in pharmaceutical products.[4] Reference standards allow for the development and validation of analytical methods to accurately detect and quantify these impurities.

  • Method Validation: Reference standards are indispensable for validating the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC).[5][6][7]

  • Stability Studies: Forced degradation studies, which intentionally expose the API to stress conditions like acid, base, oxidation, heat, and light, help to identify potential degradation products.[8][9][10][11][12] Reference standards of these degradation products are then used to develop stability-indicating methods.

Structural Elucidation and Physicochemical Properties of Tadalafil Dioxolone

Tadalafil Dioxolone, also known as 2'-Oxo Tadalafil, is a related substance of Tadalafil. Its chemical structure is closely related to the parent compound, with a key modification.

  • Molecular Formula: C₂₂H₁₇N₃O₅

  • Molecular Weight: 403.4 g/mol

The structural similarity between Tadalafil and Tadalafil Dioxolone necessitates the use of high-resolution analytical techniques to distinguish them and confirm the identity of the reference standard.

A Multi-faceted Approach to Characterization: An Experimental Workflow

The comprehensive characterization of a reference standard like Tadalafil Dioxolone relies on a combination of spectroscopic and chromatographic techniques. Each technique provides a unique piece of the puzzle, and together they offer a complete picture of the compound's identity, structure, and purity.

Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Final_Characterization Comprehensive Characterization Report NMR->Final_Characterization MS Mass Spectrometry (MS, MS/MS) MS->Final_Characterization FTIR FTIR Spectroscopy FTIR->Final_Characterization HPLC HPLC Purity (RP-HPLC) HPLC->Final_Characterization Tadalafil_Dioxolone_RS Tadalafil Dioxolone Reference Standard Tadalafil_Dioxolone_RS->NMR Structural Elucidation Tadalafil_Dioxolone_RS->MS Molecular Weight Confirmation Tadalafil_Dioxolone_RS->FTIR Functional Group Identification Tadalafil_Dioxolone_RS->HPLC Purity Determination

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Purity Assessment of Tadalafil Dioxolone Standard: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Tadalafil Dioxolone Standard Content Type: Publish Comparison Guide

Executive Summary

In the rigorous landscape of PDE5 inhibitor development, the Tadalafil Dioxolone Impurity (CAS 1346602-17-2) represents a critical quality attribute. Structurally defined as (6R,12aR)-6-(2-oxo-1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, this compound differs from the active pharmaceutical ingredient (API) by a single oxidative modification on the benzodioxole ring (replacement of the methylene bridge with a carbonyl group).

This guide objectively compares the three primary methodologies for assessing the purity of Tadalafil Dioxolone standards: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC remains the workhorse for routine batch release, our comparative analysis identifies qNMR as the superior technique for establishing the primary potency of the reference standard due to its independence from response factors.

Part 1: Technical Context & The "Dioxolone" Challenge

The Tadalafil Dioxolone impurity typically arises during the oxidative degradation of the starting material (piperonal derivatives) or the API itself. Its structural similarity to Tadalafil presents a unique analytical challenge:

  • Chromatographic Co-elution: The polarity shift induced by the cyclic carbonate (dioxolone) vs. the acetal (dioxole) is subtle, requiring high-efficiency stationary phases for baseline resolution.

  • Response Factor Variance: The UV absorption cross-section of the dioxolone moiety differs from the native benzodioxole, rendering "area normalization" methods inaccurate without a determined Relative Response Factor (RRF).

  • Mass Shift: The substitution of

    
     with 
    
    
    
    results in a mass increase of +14 Da (MW 403.4 vs. 389.4), making MS detection highly specific.
Visualization: Structural & Analytical Workflow

The following diagram illustrates the structural relationship and the decision matrix for selecting the appropriate analytical workflow.

Tadalafil_Analysis_Workflow cluster_methods Purity Assessment Methodologies Start Crude Tadalafil Sample Impurity Identify Impurity (Rt shift / Mass +14 Da) Start->Impurity Decision Is Reference Standard Available? Impurity->Decision HPLC HPLC-UV (Routine QC) Result1 Result1 HPLC->Result1 Chromatographic Purity % LCMS LC-MS/MS (Structural ID) Result2 Result2 LCMS->Result2 m/z 404.4 [M+H]+ qNMR qNMR (Primary Potency) Result3 Result3 qNMR->Result3 Absolute Wt % Decision->HPLC Yes (Routine) Decision->LCMS No (ID required) Decision->qNMR No (Need Potency)

Figure 1: Analytical decision workflow for Tadalafil Dioxolone assessment. qNMR is prioritized when establishing the potency of a primary standard.

Part 2: Comparative Methodology Analysis

This section evaluates the three methodologies based on specificity, sensitivity, and suitability for establishing a reference standard.

Table 1: Comparative Performance Metrics
FeatureMethod A: HPLC-UV Method B: LC-MS/MS Method C: qNMR
Primary Utility Routine Purity & StabilityIdentification & Trace AnalysisAbsolute Potency Determination
Specificity Moderate (Time-dependent)High (Mass-dependent)High (Structure-dependent)
Reference Std Required (for assay)Not required for IDNot Required (Internal Std used)
LOD / Sensitivity ~0.05%< 0.01% (ppm level)~1.0% (Low sensitivity)
Precision (RSD) < 1.0%< 5.0%< 1.0%
Major Limitation Requires RRF for accuracyIon suppression effectsRequires mg-scale sample
Critical Insight: Why qNMR Wins for Standards

For a standard, the goal is not just to know "how much impurity is in the sample" (HPLC), but "how much active molecule is in the jar" (Potency). HPLC-UV area % assumes all components absorb light equally, which is false for the Dioxolone impurity vs. synthesis byproducts. qNMR is a primary ratio method ; it measures the molar ratio of the analyte protons against a certified internal standard (e.g., Maleic Acid), providing a self-validating absolute purity value.

Part 3: Experimental Protocols
Protocol A: The "Gold Standard" qNMR for Potency Assignment

Use this protocol to assign the purity value to your Tadalafil Dioxolone Standard.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – chosen for solubility and lack of interfering peaks in the aromatic region.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.

Step-by-Step Workflow:

  • Preparation: Accurately weigh ~10 mg of Tadalafil Dioxolone and ~5 mg of Maleic Acid into the same vial. Record weights to 0.001 mg precision.

  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity (vortex/sonicate).

  • Acquisition (400 MHz or higher):

    • Pulse Sequence: zg30 (standard proton).

    • Relaxation Delay (D1): Set to 60 seconds . Causality: This is critical.[1] The T1 relaxation time of aromatic protons can be long. A short D1 leads to incomplete magnetization recovery and under-quantification.

    • Scans (NS): 32 or 64 to ensure S/N > 250:1.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the distinct singlet of the Dioxolone proton (approx. 7.5-8.0 ppm region, distinct from Tadalafil) vs. the Maleic Acid singlet (6.2 ppm).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
    
Protocol B: UHPLC-UV-MS for Purity Profiling

Use this protocol to check for related impurities (e.g., Tadalafil, chloroacetyl intermediates).

System: Agilent 1290 Infinity II or equivalent. Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 285 nm (max absorbance for indole backbone) and MS (ESI Positive).

Data Interpretation:

  • Tadalafil RT: ~6.5 min.

  • Dioxolone RT: ~5.8 min (Elutes earlier due to slightly higher polarity of the carbonate vs acetal).

  • MS Confirmation: Look for the characteristic

    
     peak.
    
Part 4: Visualization of the Impurity Pathway

Understanding where this impurity comes from helps in assessing its likelihood in the sample.

Impurity_Pathway Start D-Tryptophan Methyl Ester Reaction Pictet-Spengler Reaction Start->Reaction Piperonal Piperonal Derivative (Benzodioxole) Piperonal->Reaction Intermediate Tetrahydro-beta-carboline Intermediate Reaction->Intermediate Tadalafil Tadalafil (API) (MW 389.4) Intermediate->Tadalafil Chloroacetyl Cl / MeNH2 Oxidation Oxidative Stress (Air/Peroxides) Dioxolone Tadalafil Dioxolone Impurity (MW 403.4) [Carbonyl Formation] Oxidation->Dioxolone +14 Da (CH2 -> C=O) Tadalafil->Oxidation

Figure 2: Mechanistic origin of the Dioxolone impurity via oxidative modification of the benzodioxole ring.

References
  • European Pharmacopoeia (Ph.[2] Eur.) . Tadalafil Monograph 2606. (Defines standard impurity limits and HPLC conditions).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Establishes qNMR as a primary method for reference standards).

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for impurity reporting thresholds).

  • PubChem . Tadalafil Dioxolone Impurity (CID 71751407). (Chemical structure and physical property verification).

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Context on oxidative degradation pathways).

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